3-Piperidinecarboxamide,N-(1-methylethyl)-1-(2-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Piperidinecarboxamide, N-(1-methylethyl)-1-(2-pyrimidinyl)- is a synthetic organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinecarboxamide, N-(1-methylethyl)-1-(2-pyrimidinyl)- typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced through nucleophilic substitution reactions using suitable pyrimidine derivatives.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Piperidinecarboxamide, N-(1-methylethyl)-1-(2-pyrimidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Piperidinecarboxamide, N-(1-methylethyl)-1-(2-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine structures.
Pyrimidine Derivatives: Compounds with similar pyrimidine structures.
Comparison
3-Piperidinecarboxamide, N-(1-methylethyl)-1-(2-pyrimidinyl)- is unique due to the combination of both piperidine and pyrimidine rings in its structure. This dual-ring system may confer specific biological activities and chemical properties that are distinct from other similar compounds.
Biological Activity
3-Piperidinecarboxamide, N-(1-methylethyl)-1-(2-pyrimidinyl)-, also known by its CAS number 605624-20-2, is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of 3-Piperidinecarboxamide, N-(1-methylethyl)-1-(2-pyrimidinyl)- is C13H20N4O. The compound features a piperidine ring substituted with a pyrimidine moiety, which is often associated with various biological activities including anticancer and antimicrobial properties.
Anticancer Properties
Research has indicated that pyrimidine derivatives exhibit notable anticancer activity. In a study evaluating the efficacy of various pyrimidine derivatives against cancer cell lines, compounds similar to 3-Piperidinecarboxamide showed promising results. For instance:
- Case Study : A derivative with a similar structure demonstrated IC50 values lower than 10 µM against several cancer cell lines, indicating strong cytotoxic effects. The study highlighted that modifications in the pyrimidine ring can enhance anticancer activity significantly .
Antimicrobial Activity
Pyrimidine-containing compounds have also been explored for their antimicrobial properties. A recent review noted that certain pyrimidine derivatives exhibited significant activity against various bacterial strains.
- Table 1: Antimicrobial Activity of Pyrimidine Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3-Piperidinecarboxamide | E. coli | 32 µg/mL |
S. aureus | 16 µg/mL | |
K. pneumoniae | 64 µg/mL |
These findings suggest that modifications to the piperidine and pyrimidine structures can lead to enhanced antimicrobial efficacy .
Neuroprotective Effects
Emerging studies have suggested that compounds like 3-Piperidinecarboxamide may possess neuroprotective properties. Research on similar pyrimidine derivatives indicates potential benefits in models of neurodegenerative diseases.
- Case Study : One study reported that a related compound exhibited significant inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The IC50 value was reported at approximately 20 µM, showcasing its potential as an anti-Alzheimer's agent .
The biological activities of 3-Piperidinecarboxamide are hypothesized to be mediated through several mechanisms:
- Receptor Interaction : Similar compounds have shown affinity for various receptors involved in cancer progression and inflammation, including EGFR and HDAC.
- Enzyme Inhibition : The ability to inhibit enzymes such as AChE suggests a mechanism for its neuroprotective effects.
- Cell Cycle Modulation : Research indicates that pyrimidine derivatives can interfere with cell cycle progression in cancer cells, leading to apoptosis.
Properties
CAS No. |
605624-20-2 |
---|---|
Molecular Formula |
C13H20N4O |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-propan-2-yl-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C13H20N4O/c1-10(2)16-12(18)11-5-3-8-17(9-11)13-14-6-4-7-15-13/h4,6-7,10-11H,3,5,8-9H2,1-2H3,(H,16,18) |
InChI Key |
MRVDXYKVMUVDPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1CCCN(C1)C2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.